Allyl butyl trithiocarbonate
Description
Significance of Thiocarbonylthio Compounds in Controlled Radical Polymerization
Thiocarbonylthio compounds are the cornerstone of RAFT polymerization, a technique that confers living characteristics to radical polymerization. acs.orgresearchgate.net This control is achieved through a degenerative chain transfer process, where the thiocarbonylthio compound reversibly deactivates propagating polymer chains, keeping the concentration of active radicals low. tcichemicals.com This dynamic equilibrium between active and dormant species allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity) and complex architectures, such as block copolymers. acs.orggoogle.com The effectiveness of a thiocarbonylthio compound as a RAFT agent is determined by the nature of its "Z" and "R" groups, which influence the reactivity of the C=S double bond and the stability of the leaving group radical, respectively. researchgate.netacs.org
The general structure of a thiocarbonylthio RAFT agent is R-S-C(=S)-Z. The choice of the Z and R groups is crucial for achieving good control over the polymerization of different monomer families. researchgate.netacs.org The versatility of RAFT stems from the wide range of thiocarbonylthio compounds available, including dithioesters, dithiocarbamates, xanthates, and trithiocarbonates. publications.csiro.au
Fundamental Role of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents
Trithiocarbonates, with the general structure R-S-C(=S)-S-R', have established themselves as highly effective RAFT agents for a broad spectrum of monomers. researchgate.net They are particularly well-suited for controlling the polymerization of "more activated monomers" (MAMs) like acrylates, methacrylates, and styrene (B11656). researchgate.net One of the key advantages of trithiocarbonates is their relatively high stability and reduced susceptibility to hydrolysis and oxidation compared to other RAFT agents like xanthates. acs.org
The mechanism of RAFT polymerization mediated by a trithiocarbonate (B1256668) involves a series of addition-fragmentation steps. Initially, a radical initiator generates a propagating polymer chain, which then adds to the C=S bond of the trithiocarbonate. This is followed by fragmentation of the resulting intermediate radical, releasing a new radical (the R'• group) that can initiate further polymerization. This process establishes a rapid equilibrium between active (propagating) and dormant (trithiocarbonate-capped) polymer chains, ensuring that all chains grow at a similar rate.
Allyl butyl trithiocarbonate is a specific example of a trithiocarbonate RAFT agent. ontosight.ai Its structure, featuring an allyl group and a butyl group attached to the trithiocarbonate core, provides a unique combination of reactivity and solubility characteristics, making it a valuable tool in polymer synthesis. ontosight.ai
Interactive Table: Properties of this compound
| Property | Value |
| Chemical Formula | C8H14S3 |
| Molecular Weight | 206.40 g/mol |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
| CAS Number | 81526-32-1 guidechem.com |
Historical Development and Contemporary Relevance of Trithiocarbonate-Mediated Polymerization
The journey of RAFT polymerization began with the discovery of macromonomer RAFT agents, but the field truly expanded with the introduction of thiocarbonylthio compounds. publications.csiro.au The initial development of RAFT in the late 1990s by CSIRO researchers quickly identified the potential of various thiocarbonylthio compounds. nih.gov Trithiocarbonates were recognized early on for their utility in controlling the polymerization of a wide range of monomers.
Initially, challenges such as retardation or inhibition were observed, particularly with less activated monomers (LAMs). researchgate.net However, ongoing research has led to the development of a diverse array of trithiocarbonates with tailored reactivity, expanding their applicability. For instance, symmetrical trithiocarbonates have been employed to synthesize homotelechelic polymers, where both ends of the polymer chain are functionalized. acs.org
In recent years, the versatility of trithiocarbonates has been further highlighted by their use in innovative polymerization techniques. This includes their application as intrinsic photoredox catalysts, enabling oxygen-tolerant controlled radical polymerization under visible light irradiation. rsc.org This development simplifies the experimental setup and broadens the scope of RAFT polymerization for industrial and laboratory-scale synthesis of advanced materials. rsc.org The continued exploration of trithiocarbonate-mediated polymerization underscores its enduring relevance in creating well-defined polymers for a myriad of applications, from coatings and adhesives to biomedical devices. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
81526-32-1 |
|---|---|
Molecular Formula |
C8H14S3 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
butylsulfanyl(prop-2-enylsulfanyl)methanethione |
InChI |
InChI=1S/C8H14S3/c1-3-5-7-11-8(9)10-6-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
KVVIMNRQROUFAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)SCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Butyl Trithiocarbonate and Analogous Trithiocarbonate Derivatives
General Synthetic Pathways for Trithiocarbonate (B1256668) Core Structures
The synthesis of the trithiocarbonate core is a fundamental step in the production of compounds like allyl butyl trithiocarbonate. Various methodologies have been developed to construct this sulfur-rich moiety, often involving the reaction of a sulfur source with electrophilic carbon and subsequent alkylation.
Alkyl Halide and Carbon Disulfide Reactions
A prevalent and versatile method for synthesizing trithiocarbonates involves the reaction of alkyl halides with carbon disulfide in the presence of a base. oup.comtandfonline.comhkbu.edu.hk This one-pot approach is valued for its efficiency and the commercial availability of the starting materials. oup.com The reaction mechanism typically proceeds through the in-situ formation of a trithiocarbonate anion from carbon disulfide, which then undergoes dialkylation by the alkyl halide. tandfonline.com
Various bases and catalytic systems have been employed to facilitate this transformation. For instance, the use of potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) in dimethylformamide (DMF) at room temperature has been shown to effectively catalyze the synthesis of symmetrical dialkyl trithiocarbonates from various alkyl halides, including primary, benzyl, and allyl halides. oup.com Another approach utilizes imidazole (B134444) and water in dimethyl sulfoxide (B87167) (DMSO) to promote the reaction between alkyl halides and carbon disulfide, offering a mild and non-toxic catalytic system. tandfonline.com Phase-transfer catalysis has also been successfully applied, using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst to mediate the reaction between carbon disulfide and alkyl halides. hkbu.edu.hktandfonline.com
The choice of base and solvent system can significantly influence the reaction's efficiency and yield. For example, a study demonstrated the synthesis of symmetrical trithiocarbonates using KF/Al2O3 in DMF at 25°C, achieving high to excellent yields. oup.com
Table 1: Synthesis of Symmetrical Trithiocarbonates using KF/Al2O3 oup.com
| Entry | Alkyl Halide | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 0.5 | 98 |
| 2 | Allyl bromide | 0.5 | 95 |
| 5 | n-Butyl bromide | 2.5 | 92 |
| 6 | n-Propyl bromide | 2.5 | 90 |
| 7 | Ethyl bromide | 2.5 | 88 |
Adapted from data presented in a study on KF/Al2O3 mediated synthesis. oup.com
This method's adaptability allows for the synthesis of both symmetrical and, with some modifications, unsymmetrical trithiocarbonates. tandfonline.com
Strategic Use of Anion-Exchange Resins in Trithiocarbonate Synthesis
Anion-exchange resins have emerged as a strategic tool in the synthesis of trithiocarbonates. These solid-supported reagents can simplify product purification and offer a more environmentally friendly alternative to traditional solution-phase methods. The resin acts as a carrier for the trithiocarbonate anion, which is generated by treating the resin with carbon disulfide. tandfonline.com
Strongly basic anion-exchange resins, often based on a cross-linked polystyrene matrix functionalized with quaternary ammonium (B1175870) groups, are typically employed. cnionresin.comyoutube.com These resins can effectively remove anions from a solution and can be "activated" or regenerated with alkaline solutions. google.com In the context of trithiocarbonate synthesis, the resin-bound hydroxide or other basic anion is exchanged for the trithiocarbonate anion formed from carbon disulfide. This resin-bound trithiocarbonate can then react with an alkyl halide to yield the desired product, with the by-products remaining on the resin, thus facilitating easy separation.
The use of anion-exchange resins offers several advantages, including the potential for recycling the resin and minimizing waste streams. The choice of resin, particularly its cross-linking degree, can impact its performance, affecting factors like swelling and ion-exchange kinetics. cnionresin.com
Synthesis of Allyl-Functionalized Trithiocarbonates
The introduction of allyl groups into the trithiocarbonate structure is of particular interest for applications in polymer and materials science, as the allyl functionality provides a site for further chemical modification.
Approaches for Bisallyl Trithiocarbonate (BATTC) Synthesis
Bisallyl trithiocarbonate (BATTC) is a symmetrical trithiocarbonate that can be synthesized using the general methods described previously. For example, the reaction of allyl bromide with carbon disulfide in the presence of a suitable base and catalyst system would yield BATTC. The KF/Al2O3-mediated system has been shown to be effective for the synthesis of symmetrical trithiocarbonates from allyl halides, with high yields reported. oup.com
Development of Mild Temperature Synthetic Routes for Trithiocarbonate Monomers
The development of synthetic routes that proceed under mild temperature conditions is a significant goal in chemical synthesis, as it can lead to improved energy efficiency, reduced side reactions, and greater functional group tolerance. For the synthesis of trithiocarbonate monomers, including allyl-functionalized derivatives, several mild temperature approaches have been reported.
One such method involves the use of triethylamine (B128534) as a catalyst in water at room temperature for the one-pot reaction of thiols, carbon disulfide, and alkyl halides. researchgate.net This approach has been successful in producing both symmetrical and unsymmetrical trithiocarbonates in good yields. Another mild method utilizes a Cs2CO3/CS2 system in DMSO, which has been described as a cleaner and greener alternative. researchgate.net Furthermore, the previously mentioned KF/Al2O3-catalyzed reaction is conducted at room temperature, highlighting its mild nature. oup.com These methods avoid the need for elevated temperatures, which can sometimes lead to the decomposition of thermally sensitive trithiocarbonates. acs.org
Targeted Synthesis of Functionalized Trithiocarbonate Monomers
The ability to synthesize trithiocarbonate monomers with specific functional groups is crucial for their application as RAFT agents in the preparation of well-defined polymers. researchgate.nettcichemicals.com The targeted synthesis of these functionalized monomers often involves the preparation of unsymmetrical trithiocarbonates, where two different R groups are attached to the trithiocarbonate core.
A common strategy for synthesizing unsymmetrical trithiocarbonates involves a two-step process. First, a thiol (R-SH) is reacted with carbon disulfide in the presence of a base to form a trithiocarbonate salt (RS-C(S)-S⁻). This salt is then reacted with a different alkyl halide (R'-X) to yield the unsymmetrical product (RS-C(S)-SR'). google.comgoogle.com
For example, the synthesis of S-cyanomethyl S-dodecyl trithiocarbonate, a RAFT agent, has been demonstrated by reacting dodecanethiol with carbon disulfide and sodium hydroxide, followed by reaction with chloroacetonitrile. google.com This approach allows for the introduction of a wide variety of functional groups into the trithiocarbonate structure by selecting the appropriate starting thiol and alkyl halide.
The synthesis of functionalized trithiocarbonate monomers has also been achieved in a one-pot reaction. For instance, the reaction of two different alkyl halides with carbon disulfide and imidazole can produce unsymmetrical trithiocarbonates, although the formation of symmetrical side products is also observed. tandfonline.com
The development of these synthetic methodologies has been instrumental in expanding the scope of RAFT polymerization, enabling the creation of polymers with complex architectures and tailored functionalities. rsc.orgacs.org
Incorporation of (Meth)acrylate End Groups in Trithiocarbonate Structures
The functionalization of trithiocarbonates with reactive end groups, such as (meth)acrylates, is a key strategy for creating specialized monomers for advanced polymer networks. Research has demonstrated mild, efficient, and high-yield synthetic pathways for a variety of trithiocarbonates containing terminal (meth)acrylate groups. rsc.org In one approach, the core trithiocarbonate moiety is synthesized first, often achieving reaction yields greater than 95%. rsc.org Subsequently, linker units and the final (meth)acrylate end groups are added.
A patented method describes monomers with a C-B-A-B-C structure, where 'A' represents the trithiocarbonate core, 'B' are linker units, and 'C' are the terminal (meth)acrylate groups. google.com One synthetic route involves protecting a hydroxyl group on the linker with a silyl (B83357) protecting group. google.com After the core synthesis, the oxygen atom is deprotected, commonly using tetrabutylammonium (B224687) fluoride (TBAF), followed by a Mitsunobu coupling reaction to attach the (meth)acrylate end groups. google.com This multi-step process allows for the precise construction of monomers designed for specific polymerization applications, such as thiol-Michael and chain-growth polymer networks. rsc.org
| Functional Monomer Type | Core Moiety | End Group | Synthesis Yield Range | Reference |
| AFT Monomer | Trithiocarbonate | (Meth)acrylate | >95% (core) | rsc.org |
| C-B-A-B-C Monomer | Trithiocarbonate | (Meth)acrylate | Not specified | google.com |
This table summarizes yields for synthesizing trithiocarbonate cores intended for functionalization with (meth)acrylate end groups.
Novel Synthetic Routes to Cyclic Trithiocarbonate Derivatives
Recent innovations in polymer chemistry have led to novel synthetic routes for creating cyclic trithiocarbonate derivatives, which act as cyclic RAFT agents. These agents are pivotal for producing polymers with a cyclic topology through methods like ring-expansion polymerization. rsc.org Such polymers often exhibit enhanced physical properties compared to their linear counterparts. dtic.mil
Two distinct synthetic strategies have been developed:
Phase Transfer Catalysis: A facile method for synthesizing cyclic trithiocarbonate-based RAFT agents utilizes a phase transfer catalyst. In a representative procedure, sodium sulfide (B99878) nonahydrate (Na₂S•9H₂O) and carbon disulfide (CS₂) are reacted in water with Aliquat 336 as the catalyst to form sodium trithiocarbonate (Na₂CS₃), which is then used to construct the cyclic agent. dtic.mil This approach leverages commercially available starting materials to create a library of cyclic CTAs. dtic.mil
Bimolecular Ring-Closing Esterification: An alternative route involves the synthesis of a cyclic RAFT agent through a bimolecular ring-closing reaction. For example, a cyclic agent was prepared via the esterification of succinic acid and bis{4-[ethyl-(2-hydroxyethyl)carbamoyl]benzyl} trithiocarbonate. rsc.org This condensation reaction is typically facilitated by agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide·HCl (EDC) and 4-(dimethylamino)pyridine (DMAP). rsc.org The resulting cyclic trithiocarbonate can then mediate the ring-expansion polymerization of vinyl monomers, which has been successfully demonstrated with n-butyl acrylate (B77674) under light irradiation. rsc.org
| Synthetic Route | Key Reagents | Reaction Type | Target | Reference |
| Phase Transfer Catalysis | Na₂S•9H₂O, CS₂, Aliquat 336 | Phase Transfer Catalysis | Cyclic CTAs | dtic.mil |
| Bimolecular Condensation | Succinic acid, Functionalized Trithiocarbonate, EDC, DMAP | Ring-Closing Esterification | Cyclic RAFT Agent | rsc.org |
This table compares two novel synthetic routes for producing cyclic trithiocarbonate derivatives.
Post Polymerization Functionalization and Creation of Advanced Macromolecular Architectures
Strategic End-Group Transformation of Trithiocarbonate-Terminated Polymers
The trithiocarbonate (B1256668) moiety at the polymer chain end is not merely a remnant of the RAFT process but a versatile functional group amenable to various chemical transformations. Cleavage and conversion of this end-group are key strategies for introducing new functionalities and creating block copolymers or bioconjugates.
One of the most common and efficient methods for removing the trithiocarbonate end-group is aminolysis. This reaction involves treating the polymer with a primary amine, which cleaves the C-S bond to generate a terminal thiol (-SH) group. google.com This transformation is highly selective and effectively removes the characteristic yellow color of the trithiocarbonate group. researchgate.net
The generated thiol is a highly valuable functional group, serving as a versatile precursor for numerous "click" chemistry reactions. For instance, the thiol-terminated polymer can be readily conjugated with molecules bearing maleimide (B117702) or acrylate (B77674) groups through a thiol-Michael addition reaction. rsc.org This approach has been successfully used to attach biotin, fluorescent dyes, and other polymers to create complex architectures. researchgate.netrsc.org While highly effective, the process requires careful optimization as the resulting thiol can be prone to oxidation, leading to disulfide bond formation and coupling of polymer chains. google.comresearchgate.net To circumvent this, "one-pot" procedures where aminolysis is immediately followed by a thiol-ene reaction in the presence of a maleimide or other ene-bearing compound are often employed. researchgate.netresearchgate.net
Table 1: Representative Conditions for Aminolysis of Trithiocarbonate-Terminated Polymers
| Polymer System | Amine Reagent | Solvent | Outcome |
| Poly(N-isopropylacrylamide) (PNIPAM) | Hexylamine | DMF | Quantitative conversion to thiol, enabling subsequent Michael addition. rsc.org |
| Poly(methyl methacrylate) (PMMA) | Ethylenediamine | Not Specified | Clean cleavage of the trithiocarbonate group demonstrated. google.com |
| Polystyrene | Primary Amine | Not Specified | Formation of both thiol and disulfide-linked species. mdpi.com |
| Bottlebrush Copolymers | Hexylamine | Not Specified | Successful removal of trithiocarbonate for subsequent functionalization. researchgate.net |
This table is generated based on data from multiple sources. google.comresearchgate.netrsc.orgmdpi.com
Introducing a terminal alkyne group is highly desirable as it opens the door to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While direct conversion of the trithiocarbonate is not straightforward, multi-step strategies have been developed. A common approach involves the aminolysis-thiol-ene pathway described above, where the thiol-terminated polymer is reacted with a molecule containing both an ene (for reaction with the thiol) and an alkyne group. researchgate.net
Alternatively, RAFT agents that already contain an alkyne functionality can be used from the outset of the polymerization. researchgate.net This pre-functionalization strategy ensures that every polymer chain inherently possesses a terminal alkyne group, ready for subsequent click reactions without the need for end-group cleavage. researchgate.net This method has been used to prepare well-defined graft copolymers and other complex structures. researchgate.net
Beyond aminolysis, several other methods exist for cleaving the trithiocarbonate end-group.
Thermolysis: Heating polymers with trithiocarbonate end-groups above 180°C can induce homolytic cleavage of the C–S bond. acs.orgmonash.edu This process eliminates the thiocarbonylthio group and typically results in a terminal double bond on the polymer chain, creating a macromonomer that can be used in subsequent polymerizations. mdpi.commonash.edu The exact mechanism and products can be complex and depend on the specific polymer structure. mdpi.comacs.org
Radical-Induced Reduction: The thiocarbonylthio group can be removed and replaced with a hydrogen atom through radical-induced reduction. researchgate.net This is often achieved by treating the polymer with a radical initiator (like AIBN) in the presence of a suitable hydrogen donor, such as N-ethylpiperidine hypophosphite (EPHP) or tributylstannane. researchgate.net This method is effective for "decolorizing" the polymer and removing RAFT functionality when it is no longer needed. researchgate.net
Electrochemical Cleavage: Recent research has explored the use of low-energy electrons to induce specific C-S bond cleavage in trithiocarbonate agents. nih.govresearchgate.net This electrochemical approach offers high control over the bond-breaking process and can be used to initiate polymerization or modify the end-group under mild conditions. nih.govresearchgate.net
Post-Modification Strategies for Pendant Allyl Functionality in Trithiocarbonate-Synthesized Polymers
When monomers containing allyl groups, such as N-allyl maleamic acid or allyl methacrylate (B99206), are used in RAFT polymerization, the resulting polymers feature pendant allyl groups along the backbone. itu.edu.tritu.edu.tr These pendant double bonds are valuable sites for post-polymerization modification, allowing for the introduction of diverse functionalities along the polymer chain.
The thiol-ene reaction is a highly efficient and versatile "click" reaction for modifying allyl groups. rsc.org This reaction can be initiated either by radicals (often using a photoinitiator and UV light) or by nucleophiles/bases. rsc.orguq.edu.au It allows for the covalent attachment of a wide array of thiol-containing molecules, including amino acids, peptides, sugars, and functional small molecules, onto the polymer backbone. researchgate.netnih.gov The reaction is known for its high yield, tolerance to various functional groups, and mild reaction conditions, making it ideal for modifying complex polymer structures. researchgate.net For example, thermoresponsive polymers with pendant allyl groups have been functionalized with 1-thiosugars to create glycopolymers with specific biological interactions. researchgate.net
Table 2: Examples of Thiol-Ene Reactions on Allyl-Functionalized Polymers
| Polymer Backbone | Thiol Reagent | Initiator/Catalyst | Application/Outcome |
| Poly(N-isopropylacrylamide-co-N-allylacrylamide) | 1-Thio-β-D-glucose tetraacetate | Radical Initiator (AIBN) | Synthesis of thermoresponsive glycopolymers. researchgate.net |
| Poly(allyl methacrylate) | Phenylmethanethiol (PhCH2SH) | Radical Initiator (AIBN) | Attachment of thiolether side groups. researchgate.net |
| Poly(1,2-butadiene) | Methyl 3-mercaptopropionate | UV Irradiation | Full conversion of pendant double bonds to thioether bonds. researchgate.net |
| Poly(N-isopropylacrylamide) | Not Applicable (crosslinking) | Photoinitiator | Formation of "click" hydrogels. uq.edu.au |
This table is generated based on data from multiple sources. uq.edu.auresearchgate.netresearchgate.net
The double bond of the pendant allyl group can also undergo other classic organic transformations.
Bromination: Allylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. youtube.com This reaction introduces a bromine atom at the position adjacent to the double bond, creating a reactive site for subsequent nucleophilic substitution reactions. Care must be taken to use NBS instead of Br2 to avoid unwanted addition across the double bond. youtube.com
Azidation: While direct azidation of the allyl group is less common, a two-step process is typically employed. First, the allyl group is brominated as described above. The resulting allylic bromide is a good leaving group and can be readily displaced by an azide (B81097) nucleophile, such as sodium azide (NaN3), to install a pendant azide group. This azide-functionalized polymer is then a prime candidate for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, enabling conjugation with alkyne-containing molecules.
Design and Synthesis of Complex Polymer Architectures via Trithiocarbonate Chemistry
The Reversible Addition-Fragmentation chain Transfer (RAFT) process, for which allyl butyl trithiocarbonate can act as a CTA, is a powerful technique for creating polymers with well-defined and complex architectures. ontosight.aisigmaaldrich.com The "living" nature of RAFT polymerization allows for precise control over molecular weight, low polydispersity, and the introduction of specific end-group functionalities, which are all essential for building advanced macromolecular structures. nih.govtcichemicals.com Trithiocarbonates are particularly versatile RAFT agents compatible with a wide range of monomers. tcichemicals.com
Precision Synthesis of Telechelic Polymers with Defined End-Group Functionalities
Telechelic polymers, which are polymers possessing reactive functional groups at both ends of the chain, are valuable building blocks for block copolymers, chain extension reactions, and network formation. Symmetrical trithiocarbonates are particularly effective for the direct synthesis of homotelechelic polymers. acs.org In this approach, polymerization is initiated in the presence of a symmetrical CTA, and chains grow in two directions from the central trithiocarbonate group.
Following polymerization, the central trithiocarbonate moiety can be cleaved or modified to reveal the desired functional end-groups. For example, aminolysis can convert the trithiocarbonate into thiol end-groups, which can then participate in further reactions like thiol-Michael additions. rsc.org This method provides a straightforward route to polymers with functionalities such as carboxylic acids, hydroxyls, or amines at both chain ends. acs.orgresearchgate.netrsc.org The synthesis of heterotelechelic polymers, with different functionalities at each end, can also be achieved using specifically designed asymmetric trithiocarbonate CTAs. nih.gov
Table 2: Examples of Telechelic Polymers Synthesized via Trithiocarbonate RAFT Agents
| Polymer | Trithiocarbonate CTA | End-Group Functionality | Key Feature | Reference |
|---|---|---|---|---|
| Poly(n-butyl acrylate) | Diacid functional trithiocarbonates | Dicarboxylic acid | Direct synthesis of AB diblock dicarboxylic acid telechelic copolymers. acs.org | acs.org |
| Poly(N-isopropylacrylamide) | Biotinylated trithiocarbonate | Biotin and Maleimide (heterotelechelic) | Designed for specific conjugation to two different proteins. nih.gov | nih.gov |
Controlled Fabrication of Branched and Hyperbranched Polymeric Structures
Trithiocarbonate-mediated RAFT polymerization offers several strategies for the synthesis of branched and hyperbranched polymers, which exhibit unique rheological and physical properties compared to their linear counterparts. nih.gov These architectures include star, graft, and dendritic-like structures. nih.govresearchgate.net
One common method is the "core-first" approach, where a multifunctional trithiocarbonate agent acts as the core from which multiple polymer arms are grown. nih.gov Another strategy involves the copolymerization of a monomer with a divinyl comonomer (a branching or cross-linking agent) in the presence of a CTA. This leads to the formation of branched structures and, under certain conditions, nanogels. nih.govmanchester.ac.uk
A more advanced technique for creating highly branched structures involves the self-condensing vinyl polymerization (SCVP) of a "transmer"—a monomer that also contains a trithiocarbonate CTA moiety. Homopolymerization of such a transmer leads to the formation of hyperbranched polymers. acs.orgacs.org Researchers have explored strategies to overcome the typically low molecular weights achieved in traditional RAFT homopolymerization of transmers, such as using copper catalysts to activate the trithiocarbonate without a thermal initiator, resulting in hyperbranched polymers with very high molecular weights. acs.orgacs.org
Table 3: Strategies for Branched Polymer Synthesis Using Trithiocarbonate RAFT
| Architecture | Synthetic Strategy | Monomers / CTA | Key Outcome | Reference |
|---|---|---|---|---|
| Starlike Branched | "Core-first" / Chain extension | Acrylamide, N,N'-methylenebis(acrylamide) | High molecular weight starlike polyacrylamides. nih.gov | nih.gov |
| Hyperbranched | Self-condensing vinyl polymerization (SCVP) of a transmer | Polymerizable trithiocarbonate CTA | Synthesis of high molecular weight hyperbranched polymers. acs.orgacs.org | acs.orgacs.org |
Development of Covalent Adaptable Networks (CANs) Incorporating Trithiocarbonate Moieties
Covalent Adaptable Networks (CANs) are a class of cross-linked polymers that, unlike traditional thermosets, can change their network topology through reversible covalent bond exchange. wikipedia.org This dynamic nature allows them to be reprocessed, reshaped, and even self-healed. wikipedia.orgencyclopedia.pub The trithiocarbonate linkage is an excellent dynamic covalent bond for the creation of CANs.
The C–S bonds within the trithiocarbonate group can undergo reversible cleavage and reformation upon stimulation, typically with heat or light, often in the presence of radicals. researchgate.net By incorporating a trithiocarbonate-containing molecule as a cross-linker in a polymer network, the network gains dynamic properties. When a stimulus is applied, the trithiocarbonate cross-links can cleave and reform, allowing the polymer network to rearrange, relieve stress, and flow over time, similar to a viscoelastic liquid. wikipedia.orgresearchgate.net This reversible reshuffling enables reprocessing and self-healing; for example, discrete pieces of a gel can be fused into a single piece. researchgate.net The dynamic exchange can be facilitated by the reversible addition-fragmentation chain transfer mechanism inherent to the RAFT process itself. researchgate.netrsc.org
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| meta-chloroperoxybenzoic acid | m-CPBA |
| Poly(ε-caprolactone-co-allyl glycidyl (B131873) ether) | - |
| Poly(n-butyl acrylate) | PnBA |
| Poly(N-isopropylacrylamide) | PNIPAM |
| Poly(N-vinylpyrrolidone) | PVP |
| Acrylamide | AM |
| N,N'-methylenebis(acrylamide) | BisAM |
| Styrene (B11656) | St |
| Methyl methacrylate | MMA |
| Butyl acrylate | BA |
| Azobisisobutyronitrile | AIBN |
| Carbon disulfide | CS₂ |
| Benzyl chloride | - |
| 2-mercaptoethanol | - |
| Bromine | - |
| Copper(I) bromide | CuBr |
| 4-cyano-4-((dodecylsulfanyl-thiocarbonyl) sulfanyl) pentanoic acid | Rtt-05 |
| S,S'-bis(R,R'-dimethylacetic-acid)trithiocarbonate | DMAT |
| 2-cyano-2-propyldodecyl trithiocarbonate | CPDT |
| 1-cyano-1-methylethyl dithiobenzoate | CMED |
| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Allyl Butyl Trithiocarbonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules and for monitoring the progress of chemical reactions involving allyl butyl trithiocarbonate (B1256668).
Application of ¹H NMR for End-Group Analysis and Polymer Architecture Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of polymers synthesized using allyl butyl trithiocarbonate as a RAFT agent. By analyzing the ¹H NMR spectrum, researchers can identify and quantify the characteristic signals of the allyl and butyl end-groups originating from the RAFT agent. This analysis provides direct evidence of the successful incorporation of the trithiocarbonate moiety into the polymer chain. mdpi.com
For instance, in the RAFT polymerization of monomers like styrene (B11656) or acrylates, the signals corresponding to the protons of the allyl group (typically in the 5-6 ppm region) and the butyl group (in the 0.9-1.7 ppm region) can be clearly distinguished from the signals of the polymer backbone. rsc.org The integration of these end-group signals relative to the integral of the monomer repeating units allows for the calculation of the number-average molecular weight (Mn) of the polymer. youtube.com This method is particularly useful for oligomers and polymers with relatively low molecular weights where the end-group concentration is significant enough for accurate quantification. acs.org
A typical ¹H NMR analysis involves dissolving the polymer sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and acquiring the spectrum. mdpi.comacs.org The chemical shifts (δ) of specific protons provide structural information.
Table 1: Illustrative ¹H NMR Data for a Polymer Synthesized with this compound
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Integration Value (relative) |
| Allyl (CH₂=CH-) | 5.7 - 6.0 | multiplet | 1 |
| Allyl (=CH₂) | 5.0 - 5.3 | multiplet | 2 |
| Allyl (-S-CH₂-CH=) | 3.5 - 3.8 | doublet | 2 |
| Polymer Backbone | Varies with monomer | broad multiplets | X |
| Butyl (-CH₂) | 2.5 - 2.8 | triplet | 2 |
| Butyl (-CH₂-CH₂-) | 1.3 - 1.7 | multiplet | 4 |
| Butyl (-CH₃) | 0.8 - 1.0 | triplet | 3 |
This table is for illustrative purposes. Actual chemical shifts may vary depending on the specific polymer and solvent used.
Utilization of In Situ NMR for Real-Time Mechanistic Investigations of Trithiocarbonate Reactions
In situ NMR spectroscopy offers a powerful approach to study the kinetics and mechanisms of reactions involving trithiocarbonates in real-time. nih.gov By conducting the reaction directly inside the NMR spectrometer, researchers can monitor the disappearance of reactant signals and the appearance of product signals over time. youtube.com This provides valuable insights into reaction rates, the formation of intermediates, and potential side reactions. nih.gov
For RAFT polymerization, in situ ¹H NMR can track the conversion of the monomer by monitoring the decrease in the intensity of its vinyl proton signals. researchgate.net Simultaneously, the evolution of signals corresponding to the growing polymer chain can be observed. This allows for the determination of polymerization kinetics without the need for periodic sampling and quenching of the reaction. nih.govnih.gov Such studies are crucial for understanding the factors that influence the control over the polymerization process, including the effects of temperature, initiator concentration, and the specific structure of the RAFT agent.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Precision Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. lcms.cz For polymers synthesized using this compound, GPC/SEC is essential for verifying the "living" or controlled nature of the polymerization.
In a successful RAFT polymerization, the resulting polymers should exhibit a narrow MWD, typically with a polydispersity index (PDI or Đ) close to 1.0. GPC/SEC analysis separates polymer chains based on their hydrodynamic volume in solution. elsevierpure.com A narrow, symmetrical peak in the GPC chromatogram is indicative of a well-controlled polymerization process. acs.org
The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. elsevierpure.com Larger molecules elute faster than smaller molecules. The elution time is then calibrated against a series of polymer standards with known molecular weights, often polystyrene or poly(methyl methacrylate), to determine the molecular weight of the sample. lcms.cz
Table 2: Typical GPC/SEC Data for Polymers Synthesized via RAFT Polymerization
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polystyrene | 10,500 | 11,200 | 1.07 |
| Poly(butyl acrylate) | 15,200 | 16,100 | 1.06 |
| Poly(methyl methacrylate) | 12,800 | 13,800 | 1.08 |
This data is representative of well-controlled RAFT polymerizations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Trithiocarbonate Quantification and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and straightforward technique for quantifying the concentration of trithiocarbonate compounds and monitoring their stability. The trithiocarbonate group possesses a characteristic chromophore that absorbs UV-Vis light at specific wavelengths. rsc.org
Typically, trithiocarbonates exhibit a strong π-π* transition in the UV region around 310 nm and a weaker, "forbidden" n-π* transition in the visible region around 440-450 nm. nih.govrsc.org The strong absorption around 310 nm is particularly useful for quantifying the concentration of the trithiocarbonate end-groups in a polymer. rsc.orgresearchgate.net By using the Beer-Lambert law and a known molar extinction coefficient, the concentration of the RAFT end-groups can be determined, which in turn can be used to calculate the number-average molecular weight of the polymer. rsc.orgresearchgate.net
UV-Vis spectroscopy is also employed to monitor the degradation of the trithiocarbonate group, which can occur under certain conditions, such as exposure to light or high temperatures. rsc.org A decrease in the absorbance at the characteristic wavelength over time indicates the loss of the trithiocarbonate end-groups. nih.govrsc.org This is crucial for assessing the stability of the RAFT agent and the resulting polymer, especially for applications where long-term stability is required. colab.ws
Table 3: Characteristic UV-Vis Absorption of Trithiocarbonates
| Electronic Transition | Typical Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |
| π-π | ~310 nm | High (~10⁴ L mol⁻¹ cm⁻¹) | Quantification of end-groups, Mn determination |
| n-π | ~446 nm | Low (~33 L mol⁻¹ cm⁻¹) | In situ monitoring of polymerization |
Data sourced from studies on trithiocarbonate-based RAFT agents. nih.govnih.gov
Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Comprehensive Polymer Structure Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the detailed structural characterization of synthetic polymers. rsc.org It provides information on the absolute molecular weight of individual polymer chains, the repeating monomer unit, and the mass of the end-groups. youtube.com
For polymers synthesized with this compound, MALDI-TOF-MS can definitively confirm the presence of the allyl and butyl end-groups. The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. frontiersin.org
The absolute mass of each oligomer peak is the sum of the mass of the monomer units and the mass of the end-groups. By analyzing the mass of the oligomer peaks, the exact mass of the end-groups can be determined, thus confirming the incorporation of the this compound moiety. This technique is particularly valuable for providing unambiguous evidence of the polymer structure, complementing the information obtained from NMR and GPC. mdpi.comwpmucdn.com
Future Research Directions and Unexplored Avenues for Allyl Butyl Trithiocarbonate in Polymer Science
Development of Novel Trithiocarbonate (B1256668) Structures with Enhanced Performance Characteristics
The development of new trithiocarbonate-based RAFT agents is a vibrant area of research, aimed at enhancing control over polymerization and introducing new functionalities into polymers. researchgate.net Scientists are designing these agents to improve performance in various polymerization scenarios.
A key area of innovation is the creation of multifunctional RAFT agents. For instance, a photofunctional RAFT agent with a trithiocarbonate core has been developed. This agent can both control RAFT polymerization and initiate photopolymerization, leading to the creation of specialized telechelic polymers. researchgate.net Another approach involves creating symmetrical trithiocarbonate agents, like bis(carboxymethyl)trithiocarbonate, which are used to produce homotelechelic oligomers with well-defined structures and minimal byproducts. acs.org
Researchers are also exploring cyclic trithiocarbonate derivatives to synthesize polymers with unique topologies. mdpi.comnih.gov Ring-expansion RAFT (RE-RAFT) polymerization using a cyclic trithiocarbonate has been shown to produce cyclic polyacrylates, a significant advancement in creating complex polymer architectures. mdpi.comnih.gov These novel structures offer superior stability and are less prone to hydrolysis and oxidation compared to other RAFT agents. acs.org
| Novel Trithiocarbonate Structure | Key Feature | Application/Advantage | Monomers Polymerized |
| Photofunctional Trithiocarbonate | Dual-functionality: RAFT control and photoinitiation | Synthesis of telechelic polymeric photoinitiators | Acrylonitrile, Acrylamide, Styrene (B11656), Methyl methacrylate (B99206) researchgate.net |
| Symmetrical Bis(carboxymethyl)trithiocarbonate | Produces homotelechelic oligomers | Synthesis of well-defined oligomers with minimal dimer formation | N-vinylpyrrolidone acs.org |
| Cyclic Trithiocarbonate (CTTC) | Enables ring-expansion RAFT polymerization | Facile synthesis of cyclic polymers with complex structures | tert-Butyl acrylate (B77674) mdpi.comnih.gov |
| N-aryl-N-(4-pyridinyl) dithiocarbamates | Switchable activity based on acid strength | Control over polymerization of challenging monomers | N,N-dimethylacrylamide researchgate.net |
Precision Synthesis of Advanced Polymeric Materials with Tailored Properties for Specific Applications
Allyl butyl trithiocarbonate and its derivatives are instrumental in the precision synthesis of polymers with architectures designed for specific, high-value applications. ontosight.ai The ability to control molecular weight and create narrow molecular weight distributions is a hallmark of RAFT polymerization. nih.gov
One of the most significant applications is in the creation of block copolymers. nih.gov By sequentially adding different monomers, researchers can construct multiblock copolymers with alternating segments, leading to materials with unique thermal and mechanical properties. researchgate.net For example, triblock terpolymers of tert-butyl acrylate, isoprene, and styrene have been synthesized with a high degree of control, opening pathways to new functional materials after further chemical modification. nih.gov
Star-shaped polymers, which have a central core and multiple polymer arms, are another class of advanced materials being synthesized using multifunctional trithiocarbonate agents. nih.gov These polymers are being explored for biomedical applications, such as drug delivery, due to their unique solution properties and the ability to functionalize the periphery of the star structure. nih.gov The synthesis of glycopolymers for creating multivalent ligands that can be immobilized on surfaces further highlights the precision and versatility of this technique. researchgate.net
| Polymer Architecture | Monomers Used | Trithiocarbonate Agent Type | Key Application Area |
| Multiblock Copolymers | Styrene, Butyl Acrylate | Polytrithiocarbonate | Advanced materials with tailored thermal properties researchgate.net |
| ABC Triblock Terpolymers | tert-Butyl Acrylate, Isoprene, Styrene | S-1-dodecyl-S′-(r,r′-dimethyl-r′-acetic acid)trithiocarbonate | Post-polymerization functionalization for novel materials nih.gov |
| Star Polymers | N,N-dimethylacrylamide | Multifunctional trithiocarbonate | Biomedical applications, drug delivery nih.gov |
| Glycopolymers | Lactose-derived methacrylamide (B166291) | Trithiocarbonate-ended RAFT agent | Immobilization on gold surfaces for biosensors researchgate.net |
Integration of this compound Chemistry with Emerging Polymerization Techniques
To further expand the utility of RAFT polymerization, researchers are integrating trithiocarbonate chemistry with other polymerization methods. This combination allows for the synthesis of complex polymer structures that would be difficult to achieve with a single technique.
One such approach is the combination of RAFT with ring-opening polymerization (ROP). sigmaaldrich.com By using a dual-functional agent that can initiate both RAFT and ROP, block copolymers can be synthesized in a one-step process. sigmaaldrich.com This method allows for the creation of copolymers with one block made from vinyl monomers and another from cyclic monomers. sigmaaldrich.com
Another emerging area is the use of photo-induced RAFT (photo-RAFT) polymerization. researchgate.net This technique uses light to control the polymerization process, offering advantages in terms of reaction conditions and temporal control. The development of photofunctional trithiocarbonate agents is key to the success of this approach. researchgate.net The integration of RAFT with techniques like Atom Transfer Radical Polymerization (ATRP) is also being explored to create novel materials. sigmaaldrich.com These hybrid methods open the door to synthesizing polymers with unprecedented architectural complexity and functionality.
Q & A
Q. What are the optimized synthetic routes for allyl butyl trithiocarbonate, and how do reaction conditions affect yield?
this compound can be synthesized via nucleophilic substitution between allyl halides and butyl trithiocarbonate salts. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Mild conditions (20–40°C) minimize side reactions like radical polymerization .
- Stoichiometry : A 1:1 molar ratio of allyl bromide to sodium trithiocarbonate achieves >90% yield .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
Q. How can NMR spectroscopy confirm the structure of this compound?
1H and 13C NMR are critical for structural validation:
- 1H NMR : Signals at δ = 3.35 ppm (methylene adjacent to trithiocarbonate) and δ = 5.2–5.8 ppm (allyl protons) .
- 13C NMR : A thiocarbonyl signal at δ = 222.1 ppm confirms the trithiocarbonate group. Allyl carbons appear at δ = 115–125 ppm .
- HSQC/HMBC : Correlates allyl protons with the thiocarbonyl carbon to verify connectivity.
Q. What are the primary applications of this compound in polymer chemistry?
It serves as:
- RAFT agent : Controls molecular weight distribution in radical polymerizations (e.g., styrene, butyl acrylate) via reversible chain transfer .
- Dynamic covalent networks : Enables stress relaxation in dental composites through reversible C–S bond exchange under UV light .
- Bottlebrush polymers : Backbone functionalization via ROMP, followed by side-chain growth using photoiniferter polymerization .
Advanced Research Questions
Q. How does the reversibility of the RAFT mechanism in this compound impact polymerization kinetics?
The trithiocarbonate group’s symmetry ensures complete reversibility in RAFT, unlike allyl sulfides (asymmetric, irreversible). Key findings:
- Rate modulation : Higher trithiocarbonate concentrations reduce propagation rates by increasing chain-transfer events .
- Molecular weight control : Linear correlation between [monomer]/[RAFT agent] and Mn (experimental vs. modeled data agree within 5% error) .
- Side reactions : Trace oxygen or impurities can irreversibly terminate radicals, causing deviations from ideal kinetics .
Q. How can contradictions in stress-relaxation data for trithiocarbonate-based networks be resolved?
Discrepancies arise from:
- Radical source asymmetry : Carbon-centered radicals (e.g., from photoinitiators) induce irreversible bond scission, while thiyl radicals enable reversibility .
- Network architecture : Crosslink density affects relaxation times. Looser networks (e.g., dental composites) show faster stress decay (τ = 10–200 s) .
- Quantitative analysis : Use time-temperature superposition (TTS) to model viscoelastic behavior and identify dominant relaxation modes .
Q. What methodologies enable the integration of this compound into self-healing materials?
- Photoactivation : UV light (365 nm) generates thiyl radicals for dynamic bond exchange, enabling crack closure in covalently crosslinked polymers .
- Ternary systems : Combining trithiocarbonates with allyl methacrylate and dimethyl carbonate optimizes excess molar volume (VE = −1.2 cm³/mol at 293 K), enhancing mechanical recovery .
- In situ monitoring : Raman spectroscopy tracks C=S bond cleavage (peak at 1070 cm⁻¹) during healing cycles .
Q. How do computational models predict the behavior of this compound in RAFT polymerization?
A validated kinetic model includes:
- Rate equations : For initiation, propagation, chain transfer, and termination .
- Key parameters :
- : Propagation rate constant (e.g., 250 L/mol·s for butyl acrylate).
- : Chain-transfer coefficient (0.8–1.2 for trithiocarbonates).
- Sensitivity analysis : Temperature and initiator concentration have nonlinear effects on dispersity (Đ). For example, Đ < 1.2 is achievable at [RAFT]/[AIBN] > 5 .
Q. What advanced characterization techniques resolve ambiguities in trithiocarbonate reactivity?
- EPR spectroscopy : Identifies radical intermediates (e.g., thiyl vs. carbon-centered) during bond exchange .
- Rheology with photo-rheometry : Quantifies viscoelastic modulus changes under UV exposure, correlating with network reversibility .
- MALDI-TOF MS : Detects end-group fidelity in polymers, confirming trithiocarbonate retention during chain transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
